molecular formula C8H15BrN2O B7824647 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one

2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B7824647
M. Wt: 235.12 g/mol
InChI Key: PSOAULJEJFICLT-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrN2O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOAULJEJFICLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the bromination of 1-(4-methylpiperazin-1-yl)propan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(4-methylpiperazin-1-yl)propan-1-ol.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: 1-(4-methylpiperazin-1-yl)propan-1-ol.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is utilized in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions and biological processes.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine

  • 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness: 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of a bromine atom and a piperazine ring. These features contribute to its distinct chemical properties and reactivity compared to similar compounds.

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